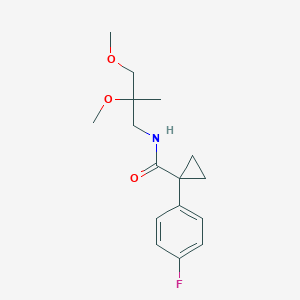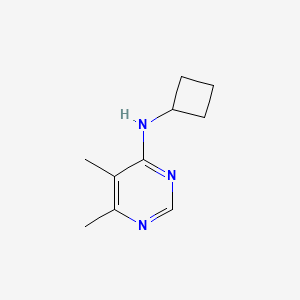
N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step might involve a substitution reaction where a fluorophenyl group is introduced to the cyclopropane ring.
Attachment of the Carboxamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be used in:
Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.
Pharmacology: To study its effects on biological systems and potential as a pharmacological agent.
Materials Science: As a building block for designing new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxy-2-methylpropyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide
- N-(2,3-dimethoxy-2-methylpropyl)-1-(4-bromophenyl)cyclopropane-1-carboxamide
Uniqueness
The presence of the fluorophenyl group might confer unique properties such as increased metabolic stability or specific interactions with biological targets, distinguishing it from its chloro- or bromo- counterparts.
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H22FNO3/c1-15(21-3,11-20-2)10-18-14(19)16(8-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
RISPWERAZZTIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B12229175.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229194.png)
![6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12229203.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229211.png)

![3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229225.png)
![3-Cyclopropyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229227.png)
![5-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-2-carbonitrile](/img/structure/B12229229.png)
![2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12229232.png)
![2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine](/img/structure/B12229235.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229248.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12229249.png)
![5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B12229252.png)
